- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://ko.kuujia.com/scimg/cas/938443-20-0x500.png)
938443-20-0 structure
상품 이름:2,4,7-Trichloropyrido[2,3-d]pyrimidine
CAS 번호:938443-20-0
MF:C7H2Cl3N3
메가와트:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133
2,4,7-Trichloropyrido[2,3-d]pyrimidine 화학적 및 물리적 성질
이름 및 식별자
-
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
- zlchem 38
- PubChem20630
- C7H2Cl3N3
- QC-8
- ZLB0025
- DNFDLCRLLQVUQK-UHFFFAOYSA-N
- RW3233
- 6004AC
- PB20564
- FCH1402532
- SY011612
- AM807611
- ST2403652
- AX8158866
- AB0080808
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
- MFCD11109463
- J-507091
- EN300-3253335
- Z1269166412
- SCHEMBL1216985
- A844720
- DTXSID00653353
- CS-B0238
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
- AS-41727
- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
- AKOS015850445
- AC-24556
- DB-079720
- 938443-20-0
-
- MDL: MFCD11109463
- 인치: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
- InChIKey: DNFDLCRLLQVUQK-UHFFFAOYSA-N
- 미소: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1
계산된 속성
- 정밀분자량: 232.93100
- 동위원소 질량: 232.931
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 0
- 복잡도: 192
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.7
- 토폴로지 분자 극성 표면적: 38.7
실험적 성질
- 밀도: 1.685
- 융해점: Not available
- 비등점: 316.4±42.0℃ at 760 mmHg
- 플래시 포인트: Not available
- 굴절률: 1.688
- PSA: 38.67000
- LogP: 2.98500
- 증기압: Not available
2,4,7-Trichloropyrido[2,3-d]pyrimidine 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 위험물 운송번호:UN 2811 6.1 / PGIII
- 위험 범주 코드: 25-41
- 보안 지침: 26-39-45
-
위험물 표지:
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,7-Trichloropyrido[2,3-d]pyrimidine 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
2,4,7-Trichloropyrido[2,3-d]pyrimidine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D494931-1G |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 1g |
$140 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 1g |
$280 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-25g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 25g |
$4000 | 2024-05-23 | |
eNovation Chemicals LLC | K13258-5g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 5g |
$1800 | 2023-05-08 | |
eNovation Chemicals LLC | D494931-500MG |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 500mg |
$100 | 2024-05-23 | |
Enamine | EN300-3253335-1.0g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 1.0g |
$114.0 | 2025-03-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 1g |
2536.0CNY | 2021-08-04 | |
Enamine | EN300-3253335-0.05g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.05g |
$26.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.1g |
$40.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.5g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.5g |
$89.0 | 2025-03-18 |
2,4,7-Trichloropyrido[2,3-d]pyrimidine 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
참조
- Preparation of heterocycles as mTOR inhibitors, China, , ,
합성회로 3
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
참조
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
참조
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
참조
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
합성회로 6
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
참조
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
합성회로 7
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
참조
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
합성회로 8
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
참조
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
합성회로 9
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
참조
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
참조
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
참조
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
참조
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
참조
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
합성회로 14
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
참조
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials
2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products
2,4,7-Trichloropyrido[2,3-d]pyrimidine 관련 문헌
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) 관련 제품
- 4787-77-3(2-(pyrrolidin-1-yl)phenol)
- 158873-84-8(3-Bromo-4-(hexyloxy)benzoic acid)
- 2854382-83-3(Methyl 4-aminoisoquinoline-6-carboxylate)
- 207915-99-9(Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)
- 2138210-23-6(1-[3-(hydroxymethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]-2,3-dimethylbutan-1-one)
- 1332359-61-1(1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-)
- 2097914-48-0(2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one)
- 1837283-61-0(2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one)
- 2353409-76-2(m-PEG8-ethoxycarbonyl-NHS ester)
- 1160261-52-8(2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride)
추천 공급업체
Amadis Chemical Company Limited
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine

순결:99%
재다:5g
가격 ($):512.0